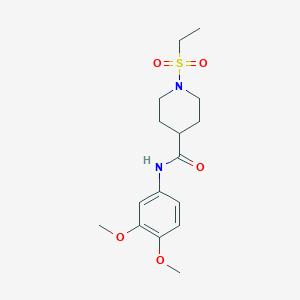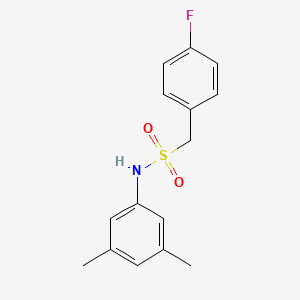
N-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
説明
N-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SD-32, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The compound belongs to the class of piperidinecarboxamide derivatives, which have been extensively studied for their pharmacological activities.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as PI3K/Akt, NF-κB, and MAPK. This compound has also been shown to inhibit the activity of HDAC enzymes, which are involved in gene expression regulation. By inhibiting these pathways and enzymes, this compound can modulate various cellular processes such as apoptosis, inflammation, and gene expression, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and modulate gene expression. In vivo, this compound has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, low toxicity, and good pharmacokinetic properties. This compound is also readily available and can be synthesized in large quantities, making it suitable for further pharmacological studies. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also has a complex mechanism of action, which requires further investigation to fully understand its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One potential direction is the development of this compound as a therapeutic agent for cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects. Another direction is the investigation of the molecular targets of this compound and its mechanism of action, which can provide insights into its therapeutic potential and aid in the development of more potent derivatives. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-24(20,21)18-9-7-12(8-10-18)16(19)17-13-5-6-14(22-2)15(11-13)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMNWTKJCCOCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(4-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4429505.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4429513.png)

![2-{[(4-fluorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4429527.png)
![1-(4-fluorophenyl)-4-[2-(4-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4429538.png)
![N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429547.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4429549.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4429556.png)

![N'-cyclohexyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4429568.png)
![1-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4429574.png)
![8-benzyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429591.png)
![8-(2-hydroxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429598.png)
![2-{[2-(3-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4429599.png)